molecular formula C19H15NO4S2 B12123878 Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No.: B12123878
M. Wt: 385.5 g/mol
InChI Key: OQUXARYYEBVOGF-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves esterification with methyl 4-formylbenzoate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its combination of a thiazolidinone ring and a benzoate ester, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N1O4S2C_{18}H_{17}N_{1}O_{4}S_{2} with a molar mass of approximately 371.43 g/mol. The structural complexity arises from the combination of a methoxyphenyl group and a thiazolidine moiety, which may influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. A study focusing on similar thiazolidine derivatives reported that compounds showed potent activity against various Gram-positive and Gram-negative bacteria, often outperforming conventional antibiotics like ampicillin .

Bacteria MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli demonstrated the highest resistance among the tested strains .

Antifungal Activity

In addition to antibacterial effects, similar compounds have exhibited antifungal properties. The Minimum Inhibitory Concentration (MIC) values for antifungal activity ranged from 0.004 to 0.06 mg/mL, with certain derivatives showing excellent efficacy against fungi such as Trichoderma viride and moderate resistance in species like Aspergillus fumigatus .

The mechanism by which these compounds exert their biological effects likely involves interaction with bacterial cell wall synthesis or disruption of cellular metabolism through enzyme inhibition. The presence of the thiazolidine ring may facilitate interactions with thiol-containing proteins, thereby modulating their activity and leading to antimicrobial effects.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study conducted on various thiazolidine derivatives indicated that the compound's structure significantly influences its antibacterial potency. The most active derivative achieved an MIC as low as 0.004 mg/mL against E. coli, suggesting that structural modifications can enhance biological activity substantially .
  • Comparative Analysis : In comparative studies, methyl derivatives were consistently more effective than their ethyl counterparts in inhibiting bacterial growth, highlighting the importance of substituent groups in enhancing antimicrobial properties .

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 4-[(Z)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H15NO4S2/c1-23-15-9-7-14(8-10-15)20-17(21)16(26-19(20)25)11-12-3-5-13(6-4-12)18(22)24-2/h3-11H,1-2H3/b16-11-

InChI Key

OQUXARYYEBVOGF-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.